molecular formula C11H18ClNO B175335 4-Ethoxyamphetamine hydrochloride CAS No. 135014-87-8

4-Ethoxyamphetamine hydrochloride

Cat. No. B175335
M. Wt: 215.72 g/mol
InChI Key: VBQKWWONNAYURL-UHFFFAOYSA-N
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Description

4-Ethoxyamphetamine (4-EA) is a novel psychoactive substance that has appeared on the street, necessitating the synthesis of a reference standard to distinguish it from its isomeric counterparts, 2-ethoxyamphetamine (2-EA) and 3-ethoxyamphetamine (3-EA). All three compounds were synthesized as hydrochloride salts to facilitate identification and differentiation .

Synthesis Analysis

The synthesis of 4

Scientific Research Applications

Synthesis and Spectral Analysis

The need to synthesize 4-ethoxyamphetamine (4-EA) arose with its appearance on the street. To distinguish it from its isomers, 2- and 3-ethoxyamphetamines, all were synthesized as hydrochloride salts. This study reported the UV, IR, 1H-NMR, 13C-NMR, and GC/mass spectra for these compounds (By, Duhaime, & Lodge, 1991).

Effects on Brain Chemistry

4-Ethoxyamphetamine's effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in rat brains were compared to (+)-amphetamine and 4-methoxyamphetamine. This study concluded that 4-ethoxyamphetamine has a neuropsychopharmacological profile distinct from (+)-amphetamine but similar to 4-methoxyamphetamine, a potent hallucinogen in humans (Hegadoren et al., 1994).

Fungal Metabolism

The metabolism of rac.-4-ethoxyamphetamine was studied in 14 different yeast and fungal microorganisms. 4-Hydroxyamphetamine was identified as the major metabolite, with traces of N-acetyl-4-ethoxyamphetamine also detected. This suggested the potential of Cunninghamella echinulata as a microbial model for drug disposition and interaction studies (Foster et al., 1990).

Comparative Behavioral Studies

A study assessing the reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine found that neither PEA (para-ethoxyamphetamine) nor PMA (para-methoxyamphetamine) were reinforcing in rats and did not possess amphetamine-like discriminative properties (Corrigall et al., 1992).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyamphetamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The neuropsychopharmacological profile of 4-Ethoxyamphetamine is unlike that of (+)-amphetamine, but similar to that of 4-Methoxyamphetamine, a potent hallucinogen in humans . This suggests potential future research directions in understanding its effects and potential uses or risks.

properties

IUPAC Name

1-(4-ethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQKWWONNAYURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928860
Record name 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyamphetamine hydrochloride

CAS RN

135014-87-8
Record name Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC Foster, LM Nantais, DL Wilson, AW By… - Xenobiotica, 1990 - Taylor & Francis
1. rac.-4-Ethoxyamphetamine was incubated with 14 different yeast and fungal microorganisms. 4-Hydroxyamphetamine was the major metabolite; traces of N-acetyl-4-…
Number of citations: 8 www.tandfonline.com
WA Corrigall, JM Robertson, KM Coen… - Pharmacology …, 1992 - Elsevier
… The following drugs were used: cocaine hydrochloride (BDH, Toronto), and d-amphetamine sulphate, 4-methoxyamphetamine hydrochloride and 4-ethoxyamphetamine hydrochloride (…
Number of citations: 9 www.sciencedirect.com

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